molecular formula C15H22ClNO B3078366 3-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]piperidine hydrochloride CAS No. 1050509-49-3

3-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]piperidine hydrochloride

Cat. No.: B3078366
CAS No.: 1050509-49-3
M. Wt: 267.79 g/mol
InChI Key: HCKBCGBHQMRFOX-UHFFFAOYSA-N
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Description

3-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]piperidine hydrochloride is a chemical compound with a complex structure that includes a piperidine ring and an indene moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. It is known for its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]piperidine hydrochloride typically involves multiple steps, starting with the preparation of the indene moiety and the piperidine ring. One common method involves the reaction of 2,3-dihydro-1H-indene with a suitable piperidine derivative under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]piperidine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]piperidine hydrochloride involves its interaction with specific molecular targets in the body. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]piperidine
  • 2,3-Dihydro-1H-indene derivatives
  • Piperidine derivatives

Uniqueness

3-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]piperidine hydrochloride is unique due to its specific combination of the indene and piperidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-(2,3-dihydro-1H-inden-5-yloxymethyl)piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO.ClH/c1-4-13-6-7-15(9-14(13)5-1)17-11-12-3-2-8-16-10-12;/h6-7,9,12,16H,1-5,8,10-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCKBCGBHQMRFOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC2=CC3=C(CCC3)C=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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